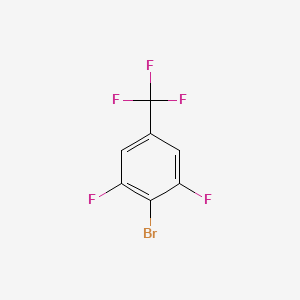

4-Bromo-3,5-difluorobenzotrifluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

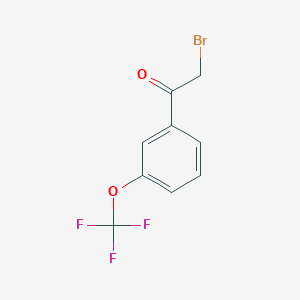

4-Bromo-3,5-difluorobenzotrifluoride, also known as 4-Bromo-3,5-difluorobenzene, is a halogenated hydrocarbon that has numerous applications in scientific research. It is a colorless, volatile liquid with a pungent odor and is insoluble in water. It is used as a reagent in organic synthesis and as a catalyst in many reactions. It is also used as a solvent for a variety of compounds and is an intermediate in the production of pharmaceuticals.

Scientific Research Applications

Organometallic Methods and Chemical Synthesis

The application of 4-Bromo-3,5-difluorobenzotrifluoride is evident in the field of organometallic chemistry and synthesis. Schlosser and Heiss (2003) demonstrated its utility in the selective conversion of 1,3-difluorobenzene into various bromobenzoic acids containing fluorine atoms. This process highlights the compound's versatility in creating a range of chemical products through organometallic methods (Schlosser & Heiss, 2003).

Understanding Steric Pressure in Chemical Reactions

Another study by Schlosser et al. (2006) explored the role of this compound in understanding steric pressure within chemical reactions. The study shows how the trifluoromethyl group functions both as an emitter and transmitter of steric pressure, which is essential in comprehending the complex dynamics of chemical reactions (Schlosser et al., 2006).

Crystallography and Molecular Structure Analysis

Raffo et al. (2016) used a derivative of this compound in their study of crystal structures. They investigated the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid, showcasing the compound's role in detailed molecular structure analysis (Raffo et al., 2016).

Photodynamic Therapy in Cancer Treatment

A 2020 study by Pişkin et al. involved the synthesis of new zinc phthalocyanine compounds using a derivative of this compound. The study highlights the compound's potential application in photodynamic therapy for cancer treatment, emphasizing its significance in medical research (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Chemistry

Varughese and Pedireddi (2006) conducted a study on molecular recognition involving this compound. Their research provides insights into the formation of supramolecular assemblies, which is crucial for the advancement of supramolecular chemistry (Varughese & Pedireddi, 2006).

Microwave-Enhanced Chemical Reactions

Brooker et al. (2010) explored the use of this compound in microwave-enhanced Suzuki-Miyaura vinylation reactions. This study demonstrates the compound's effectiveness in facilitating complex chemical reactions under microwave irradiation (Brooker et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

4-Bromo-3,5-difluorobenzotrifluoride, also known as 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene, is a chemical compound used in various chemical reactions . .

Mode of Action

The mode of action of this compound is primarily through its participation in chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .

Biochemical Pathways

It is known to participate in chemical reactions such as the suzuki–miyaura coupling , which could potentially affect various biochemical pathways depending on the context of its use.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it participates in. For instance, in the Suzuki–Miyaura coupling, it can help form carbon–carbon bonds , which are fundamental to organic chemistry and biochemistry.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, its storage temperature is typically ambient , suggesting that it’s stable under normal environmental conditions.

Properties

IUPAC Name |

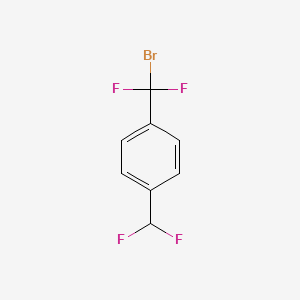

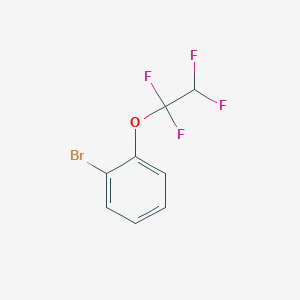

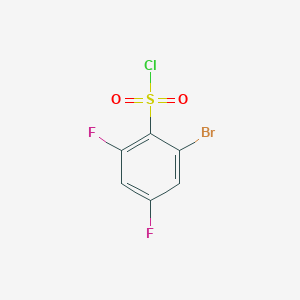

2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDJSTBBLBVDDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381218 |

Source

|

| Record name | 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499238-36-7 |

Source

|

| Record name | 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)